

comparing WIKI4 with standard methods

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Compound Focus: WIKI4

Cat. No.: S548514

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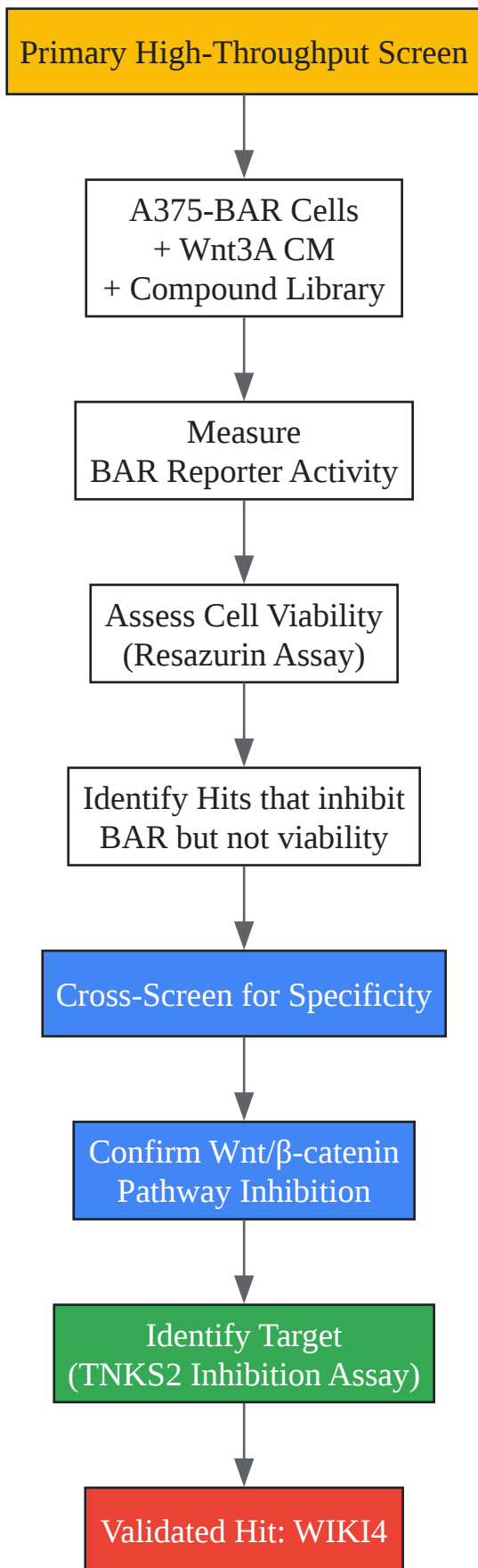
WIKI4 Overview and Mechanism

The table below summarizes the core information available on **WIKI4** from the search results.

Aspect	Description
Identification	Discovered via high-throughput screening using A375 melanoma cells with a β -catenin-activated reporter (BAR) [1].
Target	Inhibits the enzymatic activity of Tankyrase (TNKS2) , a regulator of AXIN ubiquitylation and degradation [1].
Mechanism	By inhibiting Tankyrase, WIKI4 leads to the stabilization of AXIN, which promotes the degradation of β -catenin (CTNNB1), thereby inhibiting Wnt/ β -catenin signaling [1].
Key Effect	Inhibits expression of β -catenin target genes and cellular responses in cancer cell lines and human embryonic stem cells [1].
Structural Note	Structurally distinct from previously identified Tankyrase inhibitors (e.g., XAV-939) [2] [1].

Experimental Workflow for Identification

The methodology for identifying **WIKI4** involved a multi-stage screening process to find a specific Wnt pathway inhibitor [1]. The workflow can be summarized as follows:



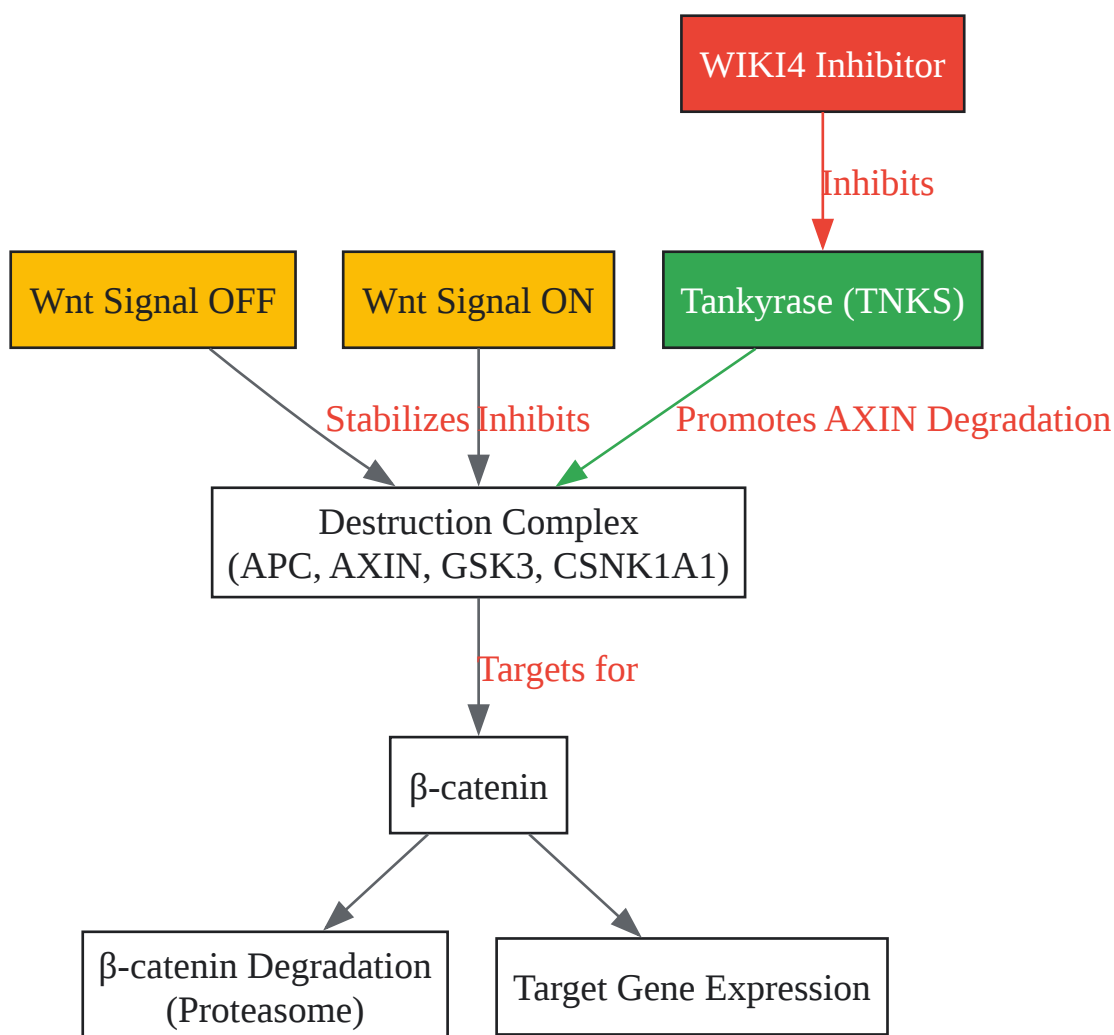
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Detailed Methodological Steps [1]:

- **Cell Line:** A375 malignant melanoma cells stably transduced with a β -catenin-activated reporter (BAR).
- **Stimulation:** Cells were treated with Wnt3A-conditioned medium (CM) at an EC20 dose to activate the pathway.
- **Compound Library:** A custom selection of 6,492 compounds from Chembridge's KINASet library was tested.
- **Primary Screening:** Reporter activity was measured using a luciferase assay (e.g., Steady-Glo). Cell viability was assessed concurrently using a resazurin assay to eliminate cytotoxic compounds.
- **Specificity Cross-Screening:** Hits from the primary screen were further tested in A375 cells containing luciferase reporters for other signaling pathways (NF- κ B, TGF β , Retinoic Acid) to exclude non-specific inhibitors.
- **Functional Validation:** The effect on Wnt/ β -catenin signaling was confirmed in diverse cell types, including cancer cells with elevated β -catenin signaling (e.g., DLD1, SW480) and human embryonic stem cells (hESCs). This involved measuring the inhibition of endogenous β -catenin target gene expression.
- **Target Identification:** The enzymatic target was identified as Tankyrase (TNKS2) through specific inhibition assays.

The Wnt/ β -catenin Signaling Pathway

The diagram below illustrates the Wnt signaling pathway that **WIKI4** inhibits, highlighting its specific target.



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Finding Direct Comparative Data

The search results I obtained describe the **discovery and initial characterization** of **WIKI4**. For a published comparison guide, you would need data from studies that directly pit **WIKI4** against other established inhibitors. Here are suggestions on how to find this information:

- **Use Specialized Academic Search Engines:** Conduct a follow-up search on platforms like PubMed or Google Scholar using terms such as "**WIKI4 compared to XAV-939**", "**tankyrase inhibitor efficacy comparison**", or "**WIKI4 IC50**".
- **Look for Review Articles:** Recent review articles on "Tankyrase inhibitors" or "Wnt/β-catenin pathway inhibitors" often contain summary tables that compare the potency, selectivity, and cellular activity of various compounds, including **WIKI4**.

- **Examine Citing Literature:** The original **WIKI4** paper from 2012 [1] will have been cited by many subsequent studies. These citing articles may include direct comparative experiments, which would be an excellent source of the quantitative data you require.

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References

1. WIKI4, a Novel Inhibitor of Tankyrase and Wnt/ β -Catenin ... [journals.plos.org]
2. WIKI4, a novel inhibitor of tankyrase and Wnt/ β -catenin signaling [pubmed.ncbi.nlm.nih.gov]

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